1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic amine with the molecular formula C11H16N2. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinoline ring system with an ethyl group at the nitrogen atom and an amine group at the 6th position.
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various synthetic routes. One common method involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar multi-step reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while substitution with an alkyl halide may produce N-alkylated derivatives.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine: This compound has a similar structure but with the amine group at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar tetrahydroquinoline scaffold but without the ethyl group.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: This derivative has a benzyl group at the nitrogen atom and exhibits different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-6-amine |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
InChI Key |
NJUZHLIMBZRXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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